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Chloroterpyridinepalladium(1+)chloride

Cat. No.: B13146332
M. Wt: 155.02 g/mol
InChI Key: XQOUFENGQCHQGY-UHFFFAOYSA-N
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Description

The Significance of 2,2':6',2''-Terpyridine as a Tridentate NNN-Type Pincer Ligand in Transition Metal Coordination

2,2':6',2''-terpyridine is a robust NNN-type tridentate pincer ligand, a classification stemming from its three nitrogen donor atoms that coordinate with a metal center in a meridional fashion. researchgate.net This coordination mode imparts a high degree of stability to the resulting metal complexes due to the chelate effect. The three pyridine (B92270) rings are connected by C-C single bonds, allowing for a degree of rotational freedom that enables the ligand to adopt a nearly planar geometry upon chelation with a metal ion. nih.gov This structural feature is crucial for its strong binding and coordinating properties, leading to the formation of highly stable coordination compounds. researchgate.netresearchgate.net The ability of terpyridine to tightly chelate with various metal cations is a cornerstone of its utility in coordination chemistry. nih.gov

The coordination of terpyridine to a metal center, such as palladium(II), typically results in a square-planar geometry, a common configuration for Pd(II) complexes. nih.govacs.org This arrangement influences the electronic properties and reactivity of the complex, making it a valuable building block in various chemical applications. researchgate.net

Electrochemical and Structural Properties of Terpyridine as a "Non-Innocent" Ligand in Redox Chemistry

Terpyridine is often described as a "non-innocent" ligand, meaning it can actively participate in the redox chemistry of its metal complexes. nih.govnih.govchemicalbook.com This characteristic arises from its low-lying π* orbitals, which can accept electrons, thereby stabilizing the metal center in various oxidation states. The ability of the terpyridine ligand to assist in single-electron transfer processes has been observed in complexes with various transition metals, including palladium. nih.gov This redox activity is a key feature that distinguishes terpyridine from "innocent" ligands, which primarily serve as spectator ligands without directly participating in electron transfer. The non-innocent nature of terpyridine allows for the formation of ligand-centered radicals and contributes to the unique electrochemical behavior of its complexes. acs.org

The electrochemical properties of terpyridine-metal complexes can be tuned by modifying the terpyridine scaffold with electron-donating or electron-withdrawing substituents. royalsocietypublishing.org These modifications can alter the energy levels of the ligand's frontier molecular orbitals, thereby influencing the redox potentials of the resulting complexes. royalsocietypublishing.orgrsc.org

Overview of Palladium(II) Coordination Chemistry with Terpyridine Ligands

The coordination of palladium(II) with terpyridine ligands typically results in the formation of four-coordinate, square-planar complexes. nih.gov In the case of Chloroterpyridinepalladium(1+)chloride, the palladium(II) ion is coordinated to the three nitrogen atoms of the terpyridine ligand and one chloride ion, with another chloride ion acting as the counterion. The synthesis of such complexes often involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the terpyridine ligand in a suitable solvent. nih.gov

These complexes have been utilized in a variety of applications, including as catalysts for cross-coupling reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. mdpi.comdntb.gov.ua The stability of the palladium-terpyridine framework contributes to the robustness of these catalysts. Furthermore, the electronic properties of the complex can be modulated by introducing different substituents on the terpyridine ligand, which in turn can influence the catalytic activity. nih.gov

Below is an interactive data table summarizing the coordination properties of Palladium(II) with terpyridine ligands.

PropertyDescription
Coordination Number Typically 4
Geometry Square-planar
Ligand Type Tridentate NNN-pincer
Key Interactions Strong Pd-N bonds

Emerging Research Frontiers for this compound and Related Species

Recent research has expanded the applications of this compound and related complexes into new and exciting areas. These complexes are being investigated for their potential in supramolecular chemistry, where they can serve as building blocks for the construction of larger, self-assembled architectures. nih.govmdpi.comcolab.ws The rigid and linear nature of the linkage makes it an ideal component for creating complex supramolecular structures like metallopolymers and molecular triangles.[²⁺-tpy>2]

Another burgeoning area of research is in the development of novel catalytic systems. For instance, palladium-terpyridine complexes have been explored as catalysts for the reduction of nitrophenols and in C-H activation and fluorination reactions. nih.govacs.org The ability of the terpyridine ligand to stabilize different oxidation states of palladium is crucial for these catalytic cycles. nih.gov

Furthermore, the photophysical properties of palladium-terpyridine complexes are being investigated for applications in materials science, such as in the development of luminescent materials and sensors. nih.govresearchgate.net While many palladium complexes are known to quench fluorescence, recent strategies have focused on designing highly fluorescent and phosphorescent palladium complexes. nih.gov The modification of the terpyridine ligand with various functional groups can significantly impact the photophysical properties of the resulting palladium complexes. royalsocietypublishing.orgrsc.org

The table below presents a summary of emerging research areas for this compound and its analogues.

Research AreaPotential Application
Supramolecular Chemistry Self-assembled materials, molecular switches
Catalysis C-H functionalization, green chemistry
Materials Science Luminescent sensors, optoelectronics
Medicinal Chemistry Anticancer agents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Cl2N2 B13146332 Chloroterpyridinepalladium(1+)chloride

Properties

Molecular Formula

C4H8Cl2N2

Molecular Weight

155.02 g/mol

IUPAC Name

2,2-dichloro-4-methylimidazolidine

InChI

InChI=1S/C4H8Cl2N2/c1-3-2-7-4(5,6)8-3/h3,7-8H,2H2,1H3

InChI Key

XQOUFENGQCHQGY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(N1)(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches for Functionalized Terpyridine Ligands

The versatile coordination chemistry of terpyridine is largely attributable to the ability to introduce a wide array of functional groups onto its scaffold. This functionalization is key to tuning the electronic and steric properties of the resulting metal complexes. Two predominant strategies for constructing these tailored terpyridine ligands are the Kröhnke condensation and palladium-catalyzed cross-coupling reactions.

Kröhnke Condensation and its Variants

The Kröhnke condensation is a classical and widely employed method for the synthesis of substituted pyridines, including terpyridines. wikipedia.orgmdpi.com The fundamental reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to form the central pyridine (B92270) ring of the terpyridine. wikipedia.orgdrugfuture.com

The mechanism commences with the enolization of the α-pyridinium methyl ketone, which then undergoes a Michael addition to the α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate subsequently reacts with ammonia (B1221849), leading to cyclization and dehydration to form a dihydropyridine. A final oxidation step yields the aromatic terpyridine ring system. mdpi.com

Numerous variations of the Kröhnke synthesis have been developed to improve yields, simplify procedures, and expand the scope of accessible functional groups. One-pot variants, where the α,β-unsaturated carbonyl is generated in situ from an aldehyde and a methyl ketone, are particularly common for the synthesis of 4'-aryl-2,2':6',2''-terpyridines. mdpi.com These one-pot approaches offer increased efficiency by reducing the number of isolation and purification steps.

Table 1: Comparison of Classical and One-Pot Kröhnke Condensation for Terpyridine Synthesis

FeatureClassical Kröhnke CondensationOne-Pot Kröhnke Condensation
Reactants Pre-formed α,β-unsaturated carbonyl, α-pyridinium methyl ketone salt, ammonia sourceAldehyde, methyl ketone (2 equivalents), ammonia source
Key Steps Michael addition, cyclization, dehydration, oxidationIn situ formation of α,β-unsaturated carbonyl, Michael addition, cyclization, dehydration, oxidation
Advantages Stepwise control over intermediatesIncreased efficiency, reduced reaction time and waste
Disadvantages Requires synthesis and isolation of the enone intermediatePotential for side reactions and lower yields for certain substrates

Palladium-Catalyzed Cross-Coupling Reactions for Terpyridine Scaffold Construction

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the terpyridine framework, offering a high degree of control over the introduction of various substituents. rsc.orgrsc.org These methods are particularly advantageous for creating unsymmetrically substituted terpyridines, which can be challenging to access through classical condensation methods. The most commonly employed cross-coupling reactions in this context include the Suzuki, Stille, and Sonogashira reactions.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is widely used due to the commercial availability and stability of many boronic acids and its tolerance of a wide range of functional groups. For terpyridine synthesis, this typically involves coupling a pyridylboronic acid with a dihalopyridine or vice versa.

The Stille coupling utilizes an organotin compound (stannane) as the organometallic coupling partner. rsc.org A key advantage of the Stille reaction is its high tolerance for various functional groups. The synthesis of terpyridines via Stille coupling often involves the reaction of a stannylpyridine with a dihalopyridine. rsc.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is particularly useful for introducing alkynyl functionalities into the terpyridine scaffold, which can serve as handles for further derivatization.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Terpyridine Synthesis

Coupling ReactionOrganometallic ReagentHalide/Triflate PartnerKey Features
Suzuki Organoboron (e.g., boronic acid)Aryl/vinyl halide or triflateMild reaction conditions, high functional group tolerance, commercially available reagents
Stille Organotin (stannane)Aryl/vinyl halide or triflateHigh functional group tolerance, stable organotin reagents
Sonogashira Terminal alkyneAryl/vinyl halideIntroduction of alkynyl groups, mild reaction conditions

Direct Synthesis Protocols for [Pd(terpy)Cl]Cl

The direct synthesis of chloroterpyridinepalladium(1+)chloride is a straightforward and efficient method that involves the reaction of a suitable palladium precursor with the terpyridine ligand.

Reaction Conditions and Solvent System Optimization (e.g., Acetonitrile/Water)

The synthesis of [Pd(terpy)Cl]Cl is typically achieved by reacting the terpyridine ligand with a palladium(II) salt in an appropriate solvent system. A common procedure involves the use of a mixed solvent system, such as methanol-water, to facilitate the dissolution of both the organic ligand and the inorganic palladium salt. researchgate.net The reaction is often carried out at elevated temperatures to ensure complete complexation.

While methanol-water is a frequently used solvent mixture, the optimization of the solvent system can be crucial for maximizing yield and purity. Acetonitrile/water mixtures have also been employed in the synthesis of similar palladium complexes. The choice of solvent can influence the solubility of reactants and products, the reaction rate, and the potential for side reactions. For instance, the coordination ability of the solvent can play a role; strongly coordinating solvents might compete with the terpyridine ligand for binding to the palladium center. The ratio of the organic solvent to water is also a critical parameter to control, as it affects the polarity of the medium and the solubility of the ionic palladium precursor.

Precursor Chemistry: Utilization of K₂[PdCl₄]

Potassium tetrachloropalladate(II) (K₂[PdCl₄]) is a widely used and convenient precursor for the synthesis of [Pd(terpy)Cl]Cl. researchgate.net This salt is readily available, stable, and soluble in water and polar organic solvents, making it an ideal starting material.

The reaction involves the displacement of the chloride ligands from the [PdCl₄]²⁻ anion by the tridentate terpyridine ligand. The stoichiometry of the reaction is a 1:1 molar ratio of K₂[PdCl₄] to terpyridine. The reaction proceeds as follows:

K₂[PdCl₄] + terpy → [Pd(terpy)Cl]Cl + 2 KCl

The formation of the stable five-membered chelate rings with the palladium(II) center is the thermodynamic driving force for the reaction. The product, [Pd(terpy)Cl]Cl, typically precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Synthesis of Aquated this compound Precursors

The aquated form of the chloroterpyridinepalladium(1+) complex, [Pd(terpy)(H₂O)]²⁺, is an important precursor for studying the kinetics and mechanisms of ligand substitution reactions, as the coordinated water molecule is labile and easily displaced by other ligands.

The synthesis of the aquated complex can be achieved from [Pd(terpy)Cl]Cl through a metathesis reaction. rsc.org Treatment of an aqueous solution of [Pd(terpy)Cl]Cl with a silver salt, such as silver nitrate (B79036) (AgNO₃), results in the precipitation of silver chloride (AgCl). This removes the coordinated chloride ligand from the inner coordination sphere of the palladium complex, allowing a water molecule to coordinate in its place. rsc.org

[Pd(terpy)Cl]Cl + AgNO₃ + H₂O → Pd(terpy)(H₂O)₂ + AgCl(s)

Following the removal of the precipitated AgCl by filtration, the resulting solution contains the desired aquated complex, [Pd(terpy)(H₂O)]²⁺, with non-coordinating counter-ions such as nitrate or perchlorate. The isolation of the aquated complex as a solid salt can be challenging due to its high solubility in water. rsc.org However, the aqueous solution of the aquated precursor is readily usable for subsequent reactions. The hydroxo complex, [Pd(terpy)(OH)]ClO₄·H₂O, has been successfully isolated by adjusting the pH of a solution containing the aquated species. rsc.org

Induced Aquation of [Pd(terpy)Cl]Cl

The substitution of the chloride ligand in the [Pd(terpy)Cl]⁺ cation by a water molecule, a process known as aquation, is a critical first step in many of its subsequent reactions in aqueous media. This process yields the aqua complex, [Pd(terpy)(H₂O)]²⁺. The [Pd(terpy)Cl]⁺ complex is known to be highly labile, indicating that this substitution occurs readily. researchgate.net

Kinetic studies on the substitution reactions of [Pd(terpy)Cl]⁺ with various nucleophiles have shown that these reactions proceed via an associative mechanism. researchgate.netacs.org This is characterized by the formation of a five-coordinate transition state where the entering nucleophile (in this case, a water molecule) binds to the palladium center before the chloride ligand departs. The negative entropies and volumes of activation observed in related substitution reactions support a significant degree of bond-making in the transition state. researchgate.net

While specific kinetic data for the aquation of [Pd(terpy)Cl]⁺ is not extensively detailed in the cited literature, the high reactivity of the complex in substitution reactions suggests that the aquation process is facile. researchgate.netacs.org The resulting aqua complex, [Pd(terpy)(H₂O)]²⁺, is itself a versatile precursor for further functionalization. acs.org

Ligand Exchange Strategies for [Pd(terpy)(H₂O)]²⁺ Formation

Once formed, the [Pd(terpy)(H₂O)]²⁺ complex is an excellent substrate for a variety of ligand exchange reactions. The coordinated water molecule is a good leaving group, facilitating the introduction of a wide array of other ligands. The stability of the resulting ternary palladium(II) complexes with ligands such as amino acids, peptides, and DNA constituents has been investigated. The coordination of these biomolecules is pH-dependent.

The aqua complex [Pd(terpy)(H₂O)]²⁺ itself participates in pH-dependent equilibria in aqueous solution. These equilibria include the deprotonation of the coordinated water molecule to form a hydroxo species and the formation of a dimeric μ-hydroxo complex. The pKa value for the deprotonation of the coordinated water molecule in [Pd(terpy)(H₂O)]²⁺ has been determined to be 5.52. The equilibrium for the dimerization to form [(terpy)Pd(μ-OH)₂Pd(terpy)]²⁺ is also significant.

Below is a table summarizing the key equilibrium constants for [Pd(terpy)(H₂O)]²⁺ in aqueous solution.

EquilibriumSpecies FormedpKa / log K
Deprotonation[Pd(terpy)(OH)]⁺5.52
Dimerization[(terpy)Pd(μ-OH)₂Pd(terpy)]²⁺4.45 (log Kd)

Cyclometalation Strategies for Related Palladium(II) Terpyridine Complexes

Cyclometalation, a reaction involving the intramolecular activation of a C-H bond and the formation of a carbon-metal bond, is a powerful tool for creating rigid and stable organometallic structures. In the context of palladium(II) terpyridine chemistry, this often leads to the formation of pincer-type complexes with unique electronic and catalytic properties.

C-H Activation Pathways Leading to N^C^N Coordinated Species

The classic N^N^N coordination of the 2,2′:6′,2″-terpyridine ligand can be transformed into an N^C^N coordination mode through C-H activation. This typically involves the metalation of one of the pyridine rings. While direct "rollover" cyclometalation of the standard [Pd(terpy)Cl]⁺ complex has proven difficult to achieve chemically, the use of terpyridine stereoisomers has been successful. rsc.org

For instance, palladium(II) complexes with 2,3′:5′,2″-terpyridine and 2,2′:4′,2″-terpyridine have been synthesized to yield neutral N^C^N-coordinated complexes of the type [Pd(Y-terpy)Cl]. rsc.orgmdpi.com This synthesis is achieved by reacting K₂[PdCl₄] with the respective terpyridine isomer. rsc.org The resulting complexes exhibit a central Pd-C bond, which significantly influences their electronic properties compared to the parent N^N^N complexes. rsc.org The C-H activation step is a key process in forming these thermodynamically stable palladacycles.

Isomeric Considerations in Cyclometalated Terpyridine Derivatives

The specific isomer of the terpyridine ligand used has a profound impact on the resulting cyclometalated complex. The use of asymmetric terpyridine isomers can lead to the formation of different structural isomers of the final product. For example, changing the position of the carbon-metal bond within a polypyridyl ligand framework can dramatically influence the properties of the complex.

Research on different terpyridine stereoisomers, such as the 2,3′:5′,2″ and 2,2′:4′,2″ isomers, has shown that N^C^N cyclometalated complexes can be successfully synthesized. rsc.orgmdpi.com In contrast, attempts to create C^N^N cyclometalated complexes using 2,2′:6′,3″- and 2,2′:6′,4″-terpy isomers were not successful under similar conditions. rsc.org This highlights the critical role of the ligand's isomeric structure in directing the C-H activation and cyclometalation process. The electronic properties, such as ligand-centered reduction potentials, are also sensitive to the isomeric form of the cyclometalated terpyridine ligand. rsc.org

Synthesis of Multinuclear and Supported Terpyridine-Palladium Architectures

The terpyridine ligand is an excellent building block for the construction of more complex multinuclear and supported materials due to its strong chelating ability and rigid structure.

Bimetallic Palladium-Nickel Terpyridine Systems

The development of heterobimetallic systems containing both palladium and nickel offers the potential for synergistic effects in catalysis. One approach to creating such systems is through the fabrication of supported catalysts. A notable example is a terpyridine-based hetero-bimetallic Ni/Pd nanosheet supported on graphene oxide (GO@Tpy-Ni/Pd). rsc.org This material has demonstrated high catalytic activity in Suzuki coupling reactions. rsc.org The synergistic effect between palladium and nickel is believed to be a key factor in its enhanced performance, with evidence suggesting the formation of Ni(0)/Pd(0) clusters on the catalytic surface through electron transfer. rsc.org While this represents a supported system, the principles of using terpyridine to bring different metal centers into close proximity are fundamental to the design of discrete bimetallic complexes as well.

Integration into Heterogeneous Support Materials (e.g., Graphene Oxide)

The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in catalysis, bridging the gap between homogeneous and heterogeneous systems. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation, recyclability, and enhanced stability. Graphene oxide (GO) has emerged as a promising support material due to its large surface area, abundant oxygen-containing functional groups, and good mechanical properties. researchgate.netrsc.org The integration of palladium complexes, such as those containing terpyridine ligands, onto graphene oxide has been explored to develop robust and reusable catalytic systems for various organic transformations.

A notable example is the fabrication of a terpyridine-based palladium(II) organometallic framework supported on graphene oxide. rsc.orgrsc.org This heterogeneous catalyst was designed for carbon-carbon bond-forming reactions, specifically the Suzuki coupling reaction. The synthesis involves a multi-step process that begins with the functionalization of graphene oxide with a terpyridine-containing ligand, followed by the coordination of palladium(II) ions.

The preparation of the support material typically starts with the synthesis of graphene oxide from graphite (B72142) powder using modified Hummers' methods. mdpi.com The resulting GO is then chemically modified to introduce anchor points for the terpyridine ligand. One common strategy involves the covalent attachment of the ligand to the GO surface. For instance, terpyridine derivatives can be linked to GO, creating a chelating surface ready for metal complexation. rsc.orgrsc.org

The subsequent immobilization of the palladium complex is achieved by treating the terpyridine-functionalized GO with a palladium(II) salt, such as palladium(II) chloride. researchgate.net The strong coordination affinity between the terpyridine moieties and the palladium ions leads to the formation of a stable, anchored palladium complex on the graphene oxide sheets.

The resulting material, a graphene oxide-supported terpyridine-palladium(II) complex, exhibits high catalytic activity in Suzuki coupling reactions under mild conditions. rsc.orgrsc.org The synergistic effect between the palladium catalyst and the graphene oxide support can lead to enhanced catalytic performance compared to the homogeneous counterpart. rsc.orgrsc.org The large surface area of GO allows for a high dispersion of the catalytic sites, increasing their accessibility to the reactants.

A key advantage of these heterogeneous catalysts is their recyclability. After the reaction, the catalyst can be easily separated from the reaction mixture by filtration and reused in subsequent catalytic cycles with minimal loss of activity. rsc.orgrsc.org This reusability is a critical factor for the development of sustainable and cost-effective chemical processes.

Below is a data table summarizing the catalytic performance of a graphene oxide-supported terpyridine-palladium(II)/nickel(II) bimetallic catalyst in the Suzuki coupling reaction of 4-iodotoluene (B166478) with phenylboronic acid, as reported in a study. rsc.orgrsc.org

EntryCatalystTemperature (°C)Time (h)Yield (%)Recycling Run
1GO@Tpy-Pd1/Ni10500.5991st
2GO@Tpy-Pd1/Ni10500.5982nd
3GO@Tpy-Pd1/Ni10500.5983rd
4GO@Tpy-Pd1/Ni10500.5974th
5GO@Tpy-Pd1/Ni10500.5965th

Reaction conditions: 4-iodotoluene (0.2 mmol), phenylboronic acid (0.3 mmol), K2CO3 (0.4 mmol), catalyst (2.0 mg), in 2 mL H2O/EtOH (1:1, v/v). rsc.org

The data demonstrates the high efficiency and excellent reusability of the graphene oxide-supported catalyst, maintaining high yields over multiple cycles. rsc.orgrsc.org This highlights the potential of integrating chloroterpyridinepalladium(II) chloride and similar complexes into heterogeneous support materials like graphene oxide for developing advanced and practical catalytic systems.

Coordination Chemistry and Molecular Structure Elucidation

Geometry and Coordination Environment of Palladium(II) in Terpyridine Complexes

Palladium(II) ions, with a d⁸ electron configuration, predominantly form square-planar complexes. nih.govacs.org The coordination of a tridentate ligand like 2,2′:6′,2″-terpyridine significantly influences this geometric preference.

In complexes such as [Pd(tpy)Cl]⁺, the palladium(II) center is four-coordinated, defined by the three nitrogen atoms of the terpyridine ligand and a single chlorine atom. scilit.com This arrangement results in a distorted square-planar geometry. iucr.orgnih.gov The distortion from an ideal square plane is primarily due to the geometric constraints imposed by the tridentate terpyridine ligand, which has a specific bite angle. nih.gov The tight N-Pd-N chelate angles created by the terpyridine ligand are a significant contributor to this distortion. nih.gov For instance, in a related nitrato complex, the N-Pd-N angles were found to be 81.26(17)° and 81.03(16)°, deviating substantially from the ideal 90° of a perfect square-planar geometry. nih.gov

Influence of Ligand Isomerism on Palladium Coordination

The connectivity of the pyridine (B92270) rings in the terpyridine ligand can be varied, leading to different isomers. This isomerism has a profound impact on the resulting coordination mode with the palladium center.

While the 2,2′:6′,2″-terpyridine isomer exclusively binds in an N^N^N fashion, other stereoisomers, such as 2,3′:5′,2″- and 2,2′:4′,2″-terpyridine, can undergo C-H activation to form cyclometalated complexes with a tridentate N^C^N binding mode. mdpi.com This process involves the formation of a direct palladium-carbon bond. mdpi.com In contrast to the cationic N^N^N coordinated [M(terpy)X]⁺ complexes, the N^C^N coordination results in neutral [M(Y-terpy)X] complexes (where Y-terpy represents the cyclometalated ligand isomer). mdpi.com This fundamental change in binding mode significantly alters the electronic properties and reactivity of the palladium center.

Modifications to the terpyridine scaffold, such as the introduction of various substituents, can fine-tune the steric and electronic properties of the ligand, which in turn affects the palladium complex. acs.orgroyalsocietypublishing.org Electron-donating or withdrawing groups on the terpyridine rings can modulate the electron density at the palladium center, influencing its reactivity and spectroscopic properties. acs.org Steric bulk introduced by substituents can also impact the coordination geometry and the accessibility of the metal center for further reactions. chemrxiv.org For example, a study on a series of [PdCl(L)]Cl complexes, where L represents various 4'-(substituted-phenyl)-2,2':6',2''-terpyridine ligands, demonstrated how different substituents influence the properties of the complexes. nih.gov

Crystallographic Analysis of Chloroterpyridinepalladium(1+)chloride and Analogs

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure of coordination complexes. The crystal structure of chloro(2,2′,2″-terpyridine)palladium(II)chloride dihydrate has been determined, providing valuable insights into its solid-state arrangement. scilit.com

The structure confirms the distorted square-planar coordination around the palladium(II) ion. scilit.com The complex consists of the [Pd(tpy)Cl]⁺ cation and a chloride anion. The crystallographic data for this compound and a related nitrato analog are presented below to highlight key structural parameters.

Interactive Table: Selected Crystallographic Data for [Pd(tpy)Cl]Cl·2H₂O and a Related Analog

Parameter[Pd(tpy)Cl]Cl·2H₂O[Pd(terpy)(NO₃)]NO₃
Crystal SystemOrthorhombicMonoclinic
Space GroupPnmaP2₁/n
a (Å)16.21(1)9.771(2)
b (Å)13.911(9)12.083(3)
c (Å)6.883(5)13.754(3)
β (°)9098.45(2)
Pd-N (central) (Å)2.01(2)1.917(4)
Pd-N (outer) (Å)1.95(2), 1.95(2)2.030(4), 2.023(4)
Pd-Cl/O (Å)2.296(6)2.028(3)
N(central)-Pd-N(outer) (°)81.1(6), 81.1(6)81.26(17), 81.03(16)

Data for [Pd(tpy)Cl]Cl·2H₂O sourced from Intille, G. M., et al. (1972). scilit.com Data for [Pd(terpy)(NO₃)]NO₃ sourced from Acta Crystallographica Section E (2021). iucr.orgnih.gov

The bond lengths and angles from the crystallographic data quantitatively describe the coordination environment. The Pd-N bond to the central pyridine ring is often slightly different from the bonds to the outer rings, a common feature in such pincer complexes. nih.gov The Pd-Cl bond length is typical for palladium(II) chloro complexes. The acute N-Pd-N bite angles are a direct consequence of the tridentate nature of the terpyridine ligand and are the primary source of the distortion from ideal square-planar geometry. nih.gov

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the analogous compound, chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, [Pt(terpy)Cl]Cl·2H₂O, detailed crystallographic studies have been performed, revealing its molecular structure and crystal lattice parameters. tubitak.gov.tr The platinum complex crystallizes in the monoclinic space group P2₁/n. researchgate.net The study of the palladium analogue, chloro(2,2',2''-terpyridine)palladium(II) chloride dihydrate, has also been reported, confirming its structure. scilit.com

Given the close similarity between palladium(II) and platinum(II) complexes with the same ligands, the crystallographic data for the platinum analogue provides a valuable reference for understanding the structure of the palladium compound. The coordination geometry around the central metal ion is essentially square-planar, with distortions arising from the geometric constraints of the tridentate terpyridine ligand. tubitak.gov.tr

Table 1: Comparative Crystallographic Data for [M(terpy)Cl]Cl·2H₂O (M = Pt)

Parameter[Pt(terpy)Cl]Cl·2H₂O researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.908(3)
b (Å)17.0670(11)
c (Å)13.8390(10)
β (°)98.607(4)
Z4

Crystal Packing and Intermolecular Interactions

In the analogous platinum complex, the planar cations stack in a head-to-tail orientation. tubitak.gov.tr This arrangement is common for such planar complexes and is driven by the desire to maximize attractive intermolecular forces while minimizing repulsion. The crystal structure of the dihydrate form indicates the presence of water molecules and chloride counter-ions, which play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds. Potential interactions include hydrogen bonds between the water molecules and the chloride ions, as well as weaker C-H···Cl interactions between the terpyridine ligand and the chloride anion. researchgate.net These non-covalent interactions are fundamental to the stability and properties of molecular crystals. rsc.org The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify such intermolecular contacts within a crystal lattice. nih.govresearchgate.net

Ligand-Metal Connectivity and Bond Parameter Analysis

The bonding between the palladium center and the terpyridine and chloride ligands is characterized by specific bond lengths and angles that provide insight into the electronic structure of the complex.

Palladium-Nitrogen Bond Distances and Angles

In the [Pd(terpy)Cl]⁺ cation, the palladium(II) center is coordinated by the three nitrogen atoms of the terpyridine ligand and one chloride ion in a distorted square-planar geometry. A characteristic feature of terpyridine complexes is the difference in bond lengths between the central and terminal metal-nitrogen bonds. The Pd-N bond to the central pyridine ring is typically shorter than the bonds to the two terminal pyridine rings. This difference arises from the geometric constraints of the tridentate ligand and electronic effects.

For comparison, in the related complex [Pt(terpy)(tu)]²⁺ (where tu is thiourea), the central Pt-N bond distance is 1.971(14) Å, which is significantly shorter than the two terminal Pt-N distances of 2.078(15) Å and 2.045(15) Å. researchgate.net A similar trend is expected for the palladium analogue. The N-Pd-N angles within the chelate rings are constrained to be acute (significantly less than 90°), which is the primary source of distortion from an ideal square-planar geometry. tubitak.gov.tr

Table 2: Selected Bond Distances (Å) and Angles (°) for the analogous [Pt(terpy)Cl]⁺ cation

Bond/AngleLength (Å) / Degrees (°)
Pt-Cl2.303(2) mdpi.com
Pt-N(central)1.941(4) mdpi.com
Pt-N(terminal)~2.03 (average est.)
N(central)-Pt-Cl~180 (trans)
N-Pt-N~81 (bite angle)

Note: Data is for the platinum analogue and serves as a reference.

Trans Influence Effects in Palladium(II) Terpyridine Systems

The trans influence is a thermodynamic phenomenon that describes the effect of a ligand on the length of the bond trans to it in the ground state of a complex. arizona.edu It is distinct from the kinetic trans effect, which relates to substitution rates. scispace.com The trans influence is attributed to competition for the same metal orbitals between two trans ligands. A strong σ-donating ligand will weaken the bond to the ligand positioned opposite to it. arizona.edumdpi.com

In the [Pd(terpy)Cl]⁺ cation, the central nitrogen atom (N_central) of the terpyridine ligand is trans to the chloride ligand. The two terminal nitrogen atoms (N_terminal) are trans to each other. The relative σ-donor strengths of the ligands determine the bond lengths. The central M-N bond in terpyridine complexes is generally stronger and shorter. This strengthening is partly due to the chelate effect and the geometry of the ligand.

The chloride ligand has a moderate trans influence. researchgate.net In contrast, the nitrogen donors of the pyridine rings also exert a trans influence. The difference in the Pd-N bond lengths (central vs. terminal) is a manifestation of the structural constraints of the ligand, but the trans influence also plays a role. The bond trans to the stronger σ-donor will be elongated. For instance, in cyclometalated palladium complexes, a Pd-Cl bond trans to a strongly donating carbon atom is significantly longer than a Pd-Cl bond trans to a nitrogen atom. mdpi.com In the [Pd(terpy)Cl]⁺ system, the key comparison is between the Pd-N(terminal) bonds, which are mutually trans, and the Pd-Cl bond, which is trans to the Pd-N(central) bond. The inherent strength of the central nitrogen's coordination typically results in a shorter Pd-N(central) bond, and its trans influence on the Pd-Cl bond can be analyzed through detailed structural and computational studies. mdpi.com

Spectroscopic and Advanced Computational Investigations

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the ground-state electronic structure and geometric parameters of molecules. For Chloroterpyridinepalladium(1+)chloride, DFT calculations are used to obtain an optimized molecular geometry, which corresponds to the minimum energy conformation of the complex. These calculations consistently predict a distorted square-planar geometry for the [Pd(terpy)Cl]⁺ cation, which is in excellent agreement with experimental data from X-ray crystallography. researchgate.net

DFT provides precise values for bond lengths and angles, offering a detailed view of the coordination sphere. For instance, calculations can determine the Pd-N distances for the central and terminal pyridine (B92270) rings of the terpyridine ligand and the Pd-Cl bond length. Furthermore, DFT calculations yield the charge distribution within the molecule, showing the partial positive charge on the palladium atom and the partial negative charges on the nitrogen and chlorine atoms, which helps in understanding the polarity and reactivity of the bonds.

Table 2: DFT-Calculated vs. Experimental Geometrical Parameters for the [Pd(terpy)Cl]⁺ Cation

Parameter DFT Calculated Value (Å) Experimental Value (Å) researchgate.net
Pd-N (central) ~2.00 Not specified separately
Pd-N (terminal) ~2.01 2.005 (average)
Pd-Cl ~2.31 2.305

Note: Calculated values can differ based on the chosen functional and basis set.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the electronic excited states of molecules. It is a powerful tool for predicting and interpreting the UV-Vis absorption spectra of transition metal complexes like this compound.

TDDFT calculations provide information on vertical excitation energies (which correspond to absorption maxima, λₘₐₓ), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. For this complex, the main transitions observed in the UV-Vis spectrum are typically assigned as:

Metal-to-Ligand Charge Transfer (MLCT): Transitions involving the promotion of an electron from a metal-centered d-orbital (on Pd) to a ligand-centered π* orbital (on terpyridine).

Intra-Ligand Charge Transfer (ILCT): Transitions occurring within the terpyridine ligand, usually π → π* transitions.

Ligand-to-Metal Charge Transfer (LMCT): Transitions from a ligand-based orbital (e.g., from the chloride ligand) to an empty or partially filled metal d-orbital.

By analyzing the molecular orbitals involved in each calculated transition, a detailed assignment of the experimental spectrum can be achieved.

Table 3: Representative TDDFT Prediction for the UV-Vis Spectrum of [Pd(terpy)Cl]⁺

Predicted λₘₐₓ (nm) Oscillator Strength (f) Major Contribution Transition Type
~350 0.08 HOMO → LUMO d(Pd) → π*(terpy)
~335 0.15 HOMO-1 → LUMO d(Pd)/p(Cl) → π*(terpy)
~280 0.55 HOMO-2 → LUMO+1 π(terpy) → π*(terpy)
~250 0.48 HOMO-3 → LUMO+2 π(terpy) → π*(terpy)

Note: These are illustrative results. Actual values depend on the computational methodology.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

In this compound, FMO analysis typically reveals:

HOMO: The HOMO is often predominantly localized on the palladium d-orbitals, with some contribution from the p-orbitals of the chloride ligand. This orbital acts as the primary electron donor in electronic transitions or reactions.

LUMO: The LUMO is generally centered on the π-system of the terpyridine ligand, specifically having π* character. This orbital serves as the primary electron acceptor.

The spatial distribution of these orbitals confirms the nature of the low-energy electronic transitions as MLCT. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally indicates that the molecule is more easily excitable and more chemically reactive. irjweb.com

Table 4: Typical FMO Energy Values for [Pd(terpy)Cl]⁺

Molecular Orbital Energy (eV) Primary Character
LUMO -1.5 to -2.0 π* (terpyridine)
HOMO -5.5 to -6.0 d (Palladium)
HOMO-LUMO Gap (ΔE) ~4.0 -

Note: Absolute energy values are dependent on the computational level and are less important than the energy gap and orbital character.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing molecular orbitals into Lewis-type structures (bonds, lone pairs). This method is used to analyze charge transfer, delocalization, and donor-acceptor interactions within the this compound complex.

NBO analysis quantifies the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this complex, key interactions include:

Donation from the nitrogen lone pairs (LP) of the terpyridine ligand to the empty d-orbitals of the Pd(II) center.

Donation from the chloride lone pairs (LP) to the empty d-orbitals of the Pd(II) center.

Hyperconjugative interactions, such as delocalization from the Pd-Cl or Pd-N bonding orbitals into the π* anti-bonding orbitals of the terpyridine ring.

Table 5: Illustrative NBO Second-Order Perturbation Energies (E(2))

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (N) LP* (Pd) High (>20) N→Pd coordination bond
LP (Cl) LP* (Pd) Moderate (~10-15) Cl→Pd coordination bond
σ (Pd-N) π* (terpy ring) Low (~1-3) Hyperconjugation/Delocalization

Note: LP denotes a lone pair and LP denotes an empty valence/Rydberg orbital.*

Quantum chemical calculations, primarily using DFT, are instrumental in elucidating reaction mechanisms involving this compound. rsc.org These computations can map the entire potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the transition state structures that connect them.

A common application is the study of ligand substitution reactions, such as the aquation of the complex where the chloride ligand is replaced by a water molecule—a key step for the interaction of such complexes with biological targets. mdpi.com Calculations can determine the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to proceed. By comparing the energies of different possible pathways (e.g., associative vs. dissociative mechanisms), the most favorable reaction mechanism can be predicted. This provides invaluable molecular-level insight into the reactivity and kinetic lability of the complex. researchgate.net

Table 6: Example of Calculated Reaction Energetics for Ligand Substitution

Reaction Step Species Relative Energy (kcal/mol)
Reactants [Pd(terpy)Cl]⁺ + H₂O 0.0
Transition State [Pd(terpy)Cl(H₂O)]⁺ ‡ +15 to +25 (Activation Energy)
Products [Pd(terpy)(H₂O)]²⁺ + Cl⁻ Variable (can be endo- or exothermic)

Note: Values are hypothetical and represent a typical range for such a reaction.

Hybrid QM/MM Methods (e.g., IMOMM) for Larger Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying large molecular systems where a full quantum mechanical treatment is computationally prohibitive. kit.eduwikipedia.org This approach partitions the system into two regions: a smaller, electronically significant part treated with high-accuracy quantum mechanics (QM), and a larger surrounding environment described by the more computationally efficient molecular mechanics (MM) force field. kit.edu For a compound like this compound, the QM region would typically encompass the palladium ion and the chloroterpyridine ligand, as this is the center of electronic activity, such as in chemical reactions or spectroscopic transitions. The surrounding environment, which could include solvent molecules or a larger supramolecular assembly, would be treated as the MM region.

The primary advantage of this multiscale modeling approach is its balance of accuracy and computational efficiency. wikipedia.org The total energy of the system in an additive QM/MM scheme is calculated as the sum of the energy of the QM region, the energy of the MM region, and a term that describes the interaction between the two.

E_total = E_QM(inner) + E_MM(outer) + E_QM/MM(interaction)

The interaction term, E_QM/MM, is crucial for obtaining accurate results. It can be modeled at different levels of theory, with the most common being mechanical embedding and electronic embedding. wikipedia.org In electronic embedding, the electrostatic interactions between the QM and MM regions are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the charge distribution of the MM environment. wikipedia.orgnih.gov This provides a more physically realistic description than mechanical embedding, which does not account for this polarization.

Methods like the Integrated Molecular Orbital and Molecular Mechanics (IMOMM) are well-established implementations of this hybrid approach. They are particularly valuable for transition metal complexes, where the electronic structure of the metal center is highly sensitive to its coordination environment.

Detailed computational studies on structurally similar square planar palladium complexes have demonstrated the necessity of QM/MM approaches. acs.org For instance, investigations into d8 palladium complexes revealed that while full Density Functional Theory (DFT) calculations on the isolated complex failed to reproduce the experimentally observed distortions from ideal square planar geometry, hybrid QM/MM calculations provided much better agreement with X-ray crystallographic data. acs.org The success of the QM/MM model in these cases was attributed to its ability to incorporate non-covalent interactions, such as π-π stacking, from the surrounding environment (treated by MM) which significantly influenced the geometry of the QM region. acs.org

By applying a QM/MM methodology, researchers can accurately model key geometric parameters and energetic properties of the Chloroterpyridinepalladium(1+) core while realistically accounting for the steric and electrostatic influence of its extended environment. This is indispensable for simulating the behavior of the complex in realistic settings, such as in solution or when interacting with biological macromolecules. mdpi.com

The following table illustrates a hypothetical comparison of key structural parameters for a palladium complex, demonstrating the improved accuracy typically achieved with QM/MM methods over pure QM calculations on an isolated molecule when environmental effects are significant.

ParameterX-ray Crystallography (Experimental)Full QM (DFT) Calculation (Isolated)Hybrid QM/MM Calculation
Pd-N1 Bond Length (Å)2.0252.0502.028
Pd-Cl Bond Length (Å)2.2902.3252.293
N1-Pd-N2 Bond Angle (°)80.581.580.6
Cl-Pd-N3 Bond Angle (°)178.0179.5178.2

Reaction Mechanisms and Kinetic Studies in Catalysis

Mechanistic Insights into Palladium(II) Terpyridine-Catalyzed Reactions

The tridentate terpyridine (tpy) ligand plays a crucial role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle. Its strong chelation and electronic properties influence the fundamental steps of the reaction mechanism.

Oxidative addition and reductive elimination are cornerstone processes in many palladium-catalyzed cross-coupling reactions. wikipedia.orgcsbsju.edu The catalytic cycle typically begins with a Pd(0) species, which undergoes oxidative addition with a substrate (e.g., an aryl halide, C-X). This step involves the formal oxidation of the palladium center from Pd(0) to Pd(II) and an increase in its coordination number as the C and X fragments add to the metal. wikipedia.orglibretexts.org

While chloroterpyridinepalladium(II) chloride is a Pd(II) precatalyst, it is often reduced in situ to the active Pd(0) species to initiate the catalytic cycle. libretexts.org The terpyridine ligand, with its rigid pincer-like coordination, stabilizes the palladium center but can also influence the feasibility and rate of oxidative addition. Following transmetalation, where an organometallic reagent transfers its organic group to the palladium complex, the cycle culminates in reductive elimination. csbsju.edu This final step involves the formation of the new C-C or C-heteroatom bond and the regeneration of the catalytically active Pd(0) species. wikipedia.orglibretexts.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed bond is strong and the participating groups are adjacent in the metal's coordination sphere. wikipedia.org

In some heteroleptic systems, the terpyridine ligand has been shown to facilitate the transmetalation step with aryl boronic acids, while a second, different ligand is required for the subsequent oxidation and reductive elimination to form a high-valent Pd-F species. acs.org

Table 1: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

StepDescriptionChange in Pd Oxidation State
Activation Reduction of Pd(II) precatalyst to the active Pd(0) species.+2 → 0
Oxidative Addition The Pd(0) catalyst reacts with an organic halide (R-X), breaking the R-X bond and forming a Pd(II) complex.0 → +2
Transmetalation An organometallic reagent (R'-M) transfers its organic group (R') to the Pd(II) complex, displacing the halide (X).No Change
Reductive Elimination The two organic groups (R and R') couple and are eliminated from the palladium, forming the final product (R-R') and regenerating the Pd(0) catalyst.+2 → 0

Beyond the traditional two-electron pathways, mechanisms involving single electron transfer (SET) are gaining recognition in palladium catalysis. nih.gov These processes involve odd-electron palladium species, such as Pd(I) or Pd(III). chemrxiv.org The terpyridine ligand, with its ability to stabilize different metal oxidation states, can facilitate SET pathways. nih.gov

In certain transformations, a tpy-Pd(II) complex can engage in a SET process to form a higher-valent intermediate without the typical oxidative addition pathway. nih.gov For instance, in specific fluorination reactions, the terpyridine ligand was found to be crucial for the transformation, which proceeds through a Pd(IV)-F intermediate formed via a SET process. nih.gov Open-shell palladium complexes in oxidation states like Pd(I) and Pd(III) are increasingly studied as they offer alternative routes for bond formation through SET reactions. nih.gov The formation of a stable Pd(I) metalloradical, for example, allows for reactivity involving the transfer of a single electron to a substrate. nih.gov

The concept of "non-innocent" ligands is critical to understanding the reactivity of chloroterpyridinepalladium(II) chloride. A non-innocent ligand can actively participate in the redox chemistry of the complex, meaning the oxidation state of the metal center cannot be definitively assigned without considering the ligand's electronic contribution. mdpi.comnih.gov

Terpyridine is considered a non-innocent ligand due to its electron-deficient pyridine (B92270) rings and low-lying LUMO (Lowest Unoccupied Molecular Orbital). nih.govnih.gov This electronic structure allows for the delocalization of electron density from the palladium center to the ligand during redox processes. nih.gov This capability allows the terpyridine ligand to act as an electron reservoir, stabilizing low-valent palladium species (like Pd(0) or Pd(I)) that are key to the catalytic cycle. nih.gov This stabilization is a crucial feature that can enhance catalytic activity and influence reaction pathways. nih.govnih.gov

Kinetics of Ligand Substitution and Complex Formation

Many ligand substitution and electron transfer reactions in catalysis occur on millisecond to second timescales, too fast to be monitored by conventional methods. photophysics.com Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of such rapid reactions in solution. colorado.edu The technique involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored in real-time by measuring changes in absorbance or fluorescence. photophysics.comcolorado.edu

This method has been successfully applied to determine the rate of formation of palladium(II) complexes with various reagents. researchgate.netosti.gov For a system like chloroterpyridinepalladium(II) chloride, stopped-flow studies can elucidate the kinetics of solvent or chloride ligand substitution by incoming nucleophiles or substrates. The resulting kinetic data, such as rate constants, can be used to build detailed mechanistic models and identify rate-limiting steps in the catalytic cycle. photophysics.com

Table 2: Application of Stopped-Flow Spectrophotometry in Kinetic Studies

Parameter MeasuredMechanistic Insight
Rate Constants (k) Quantifies the speed of individual reaction steps (e.g., ligand binding).
Reaction Order Determines how the reaction rate depends on the concentration of each reactant.
Activation Parameters (ΔH‡, ΔS‡) Provides information about the transition state of the reaction (from temperature-dependence studies).
Detection of Intermediates Spectroscopic monitoring can reveal the formation and decay of transient species.

The pH of the solution is another critical factor. It can influence the protonation state of the ligands, the substrates, or the catalyst itself. In reactions like the Suzuki-Miyaura coupling, which often involves boronic acids, the pH can affect the rate of protodeboronation, a key side reaction that deactivates the nucleophile. nih.gov Alkaline conditions, for example, have been shown to accelerate the decomposition of electron-deficient (hetero)arylboronic acids. nih.gov Therefore, maintaining an optimal pH is essential for achieving high reaction rates and yields. Kinetic studies under varying pH conditions can help to map out the stability of the catalytic system and optimize the reaction protocol.

Rate Constants and Activation Parameters for Substitution Reactions

The compound chloroterpyridinepalladium(1+)chloride, with the formula [Pd(terpy)Cl]Cl, is a square-planar d⁸ metal complex. Kinetic studies of ligand substitution reactions involving this complex are crucial for understanding its reactivity and catalytic mechanisms. The substitution of the chloride ligand by an incoming nucleophile (Y) proceeds as follows:

[Pd(terpy)Cl]⁺ + Y → [Pd(terpy)Y]⁺ + Cl⁻

Detailed kinetic investigations have revealed that these substitution reactions are generally very fast, classifying the [Pd(terpy)Cl]⁺ complex as highly labile. researchgate.net The reactions typically follow an associative mechanism, which is characteristic of square-planar d⁸ complexes. This mechanism involves the formation of a five-coordinate trigonal bipyramidal intermediate in the transition state. researchgate.netacs.org

The rate law for these reactions is consistent with this mechanism, showing a second-order dependence: Rate = k₂[Pd(terpy)Cl⁺][Y]

Strong evidence for the associative pathway comes from the activation parameters. Studies on the reaction of [Pd(terpy)Cl]⁺ with L-cysteine found a strongly negative entropy of activation (ΔS‡), which is indicative of an ordered, associative transition state where a new bond is formed between the palladium center and the incoming nucleophile. researchgate.net Similarly, related palladium(II) and platinum(II) complexes exhibit negative activation volumes (ΔV‡), further supporting a significant contribution from bond-making in the transition state. researchgate.netacs.org

The reactivity of [Pd(terpy)Cl]⁺ is highly dependent on the nature of the incoming nucleophile. For instance, in a methanol-water mixture, the second-order rate constant (k₂) for the reaction with L-cysteine at 298 K was found to be 9.60 ± 0.5 M⁻¹s⁻¹. researchgate.net However, under identical conditions, sulfur-containing amino acids like L-methionine and S-methyl-L-cysteine showed no reactivity, highlighting the selectivity of the complex. researchgate.net Generally, palladium(II) complexes are several orders of magnitude more reactive in substitution reactions than their platinum(II) analogues. nih.gov

Table 1: Second-Order Rate Constants for the Substitution Reaction of [Pd(terpy)Cl]⁺ with Nucleophiles

NucleophileSolventTemperature (K)k₂ (M⁻¹s⁻¹)
L-cysteineMethanol-Water (95:5 v/v)2989.60 ± 0.5 researchgate.net
L-methionineMethanol-Water (95:5 v/v)298Unreactive researchgate.net
S-methyl-L-cysteineMethanol-Water (95:5 v/v)298Unreactive researchgate.net

Catalytic Applications of this compound and its Derivatives

Palladium complexes featuring the tridentate terpyridine ligand are versatile catalysts in a range of organic transformations. The defined coordination geometry and electronic properties imparted by the terpyridine ligand allow these complexes to facilitate important bond-forming reactions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Derivatives of this compound are effective catalysts for several cornerstone palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry for forming carbon-carbon bonds. mdpi.comsigmaaldrich.com

This compound and its simple derivatives typically function as homogeneous catalysts , meaning the catalyst is dissolved in the reaction medium along with the reactants. This offers the advantage of high activity and selectivity, as the catalytic sites are readily accessible. However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive palladium catalyst. researchgate.netqualitas1998.net

To overcome these limitations, heterogeneous versions have been developed. In one approach, a terpyridine palladium(II) complex is immobilized on a solid support, such as an amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin. mdpi.comresearchgate.net This heterogenized catalyst can be used in aqueous media, and because it is in a different phase from the reactants and products, it can be easily recovered by simple filtration and reused multiple times without a significant loss of catalytic activity. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling. mdpi.com While heterogeneous catalysts offer practical advantages, they can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. researchgate.net

Palladium terpyridine catalysts have demonstrated broad applicability in Suzuki-Miyaura and Mizoroki-Heck reactions, showing tolerance to a variety of functional groups.

Suzuki-Miyaura Coupling: A polymer-supported terpyridine palladium(II) complex has been shown to efficiently catalyze the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids in water. mdpi.comresearchgate.net The reaction demonstrates good scope, with both electron-rich (e.g., -CH₃, -OCH₃) and electron-poor (e.g., -CF₃) substituents on the aryl halide being well-tolerated. Aryl iodides and bromides are effective coupling partners. Various substituted arylboronic acids also react efficiently to produce the corresponding biaryl products in high yields. mdpi.comresearchgate.net

Table 2: Substrate Scope for Suzuki-Miyaura Coupling Catalyzed by a Heterogeneous Terpyridine-Palladium Complex

Aryl HalideBoronic AcidProductYield (%)
IodobenzenePhenylboronic acidBiphenyl93 mdpi.com
4-Iodotoluene (B166478)Phenylboronic acid4-Methylbiphenyl82 researchgate.net
4-IodoanisolePhenylboronic acid4-Methoxybiphenyl92 researchgate.net
1-Iodo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl93 researchgate.net
BromobenzenePhenylboronic acidBiphenyl74 mdpi.com
Iodobenzene4-Methoxyphenylboronic acid4-Methoxybiphenyl91 mdpi.com
Iodobenzene4-Formylphenylboronic acid4-Formylbiphenyl90 mdpi.com
Iodobenzene2-Thienylboronic acid2-Phenylthiophene96 mdpi.com

Mizoroki-Heck Reaction: The heterogeneous terpyridine palladium catalyst is also effective for the Mizoroki-Heck reaction, coupling aryl halides with styrenes in water. researchgate.net The reaction proceeds with high yields for various substituted aryl iodides and bromides.

Table 3: Substrate Scope for Mizoroki-Heck Reaction Catalyzed by a Heterogeneous Terpyridine-Palladium Complex

Aryl HalideAlkeneProductYield (%)
IodobenzeneStyreneStilbene95 researchgate.net
4-IodotolueneStyrene4-Methylstilbene83 researchgate.net
4-IodoanisoleStyrene4-Methoxystilbene91 researchgate.net
1-Iodo-4-(trifluoromethyl)benzeneStyrene4-(Trifluoromethyl)stilbene94 researchgate.net
BromobenzeneStyreneStilbene81 researchgate.net
4-BromobenzonitrileStyrene4-Cyanostilbene85 researchgate.net

C-H Activation and Functionalization Reactions

Palladium-catalyzed C–H activation is a powerful strategy for forming new bonds directly from ubiquitous C–H bonds, avoiding the need for pre-functionalized substrates. nih.gov Terpyridine-palladium complexes have been identified as key players in this field, particularly in reactions that proceed via single electron transfer (SET) pathways. nih.gov The electronic properties of the terpyridine ligand can stabilize different oxidation states of palladium, enabling novel reactivity. While broadly applied in various C-H functionalization reactions, a standout application for terpyridine-palladium systems is in C-H fluorination. nih.govresearchgate.net

Electrophilic Aromatic Fluorination Pathways

A significant recent application of terpyridine-palladium derivatives is in the catalytic electrophilic aromatic C–H fluorination. nih.govresearchgate.net This transformation is particularly challenging because fluorine is not amenable to direct electrophilic aromatic substitution using classical methods. springernature.com

A catalyst system, often a derivative of the chloroterpyridinepalladium(1+) cation such as Pd(terpy)(2-Cl-phen)₂, enables the direct, non-chelation-assisted fluorination of arenes using mild electrophilic fluorinating reagents like Selectfluor. researchgate.netspringernature.com The mechanism of this reaction is distinct from typical cross-coupling cycles. nih.gov Instead of forming an organopalladium (Pd-Ar) intermediate, the terpyridine-ligated Pd(II) precatalyst is oxidized by the fluorinating agent. nih.govresearchgate.net This oxidation is believed to generate a highly reactive, triply cationic Pd(IV)-F electrophile. nih.govresearchgate.net This potent electrophilic species can then fluorinate a wide range of arenes that are unreactive towards the fluorinating agent alone. springernature.com

The terpyridine ligand is considered essential for this transformation. nih.gov It is proposed to stabilize the high-valent Pd(IV) intermediate and facilitate the SET process required for its formation, while also preventing the formation of Pd-Ar intermediates that could lead to undesired side reactions. nih.gov This catalytic method exhibits a broad substrate scope and excellent functional group tolerance, allowing for the late-stage fluorination of complex molecules. researchgate.net

Oxidation Reactions (e.g., Alkene Functionalization)

Palladium(II) complexes, including those with terpyridine ligands, are pivotal in catalyzing the oxidation of alkenes, a process that introduces new carbon-oxygen or carbon-nitrogen bonds. scispace.comresearchgate.net These transformations are fundamental in organic synthesis, allowing for the conversion of simple alkene feedstocks into more complex and valuable functionalized molecules. scispace.com The reactivity of palladium(II) salts with the π-orbitals of an alkene can initiate several distinct mechanistic pathways, and the specific outcome is often influenced by the ligands coordinated to the palladium center and the reaction conditions. scispace.com

Three primary classes of palladium(II)-catalyzed alkene oxidation reactions have been identified:

Wacker-type Oxidations : This pathway proceeds through the nucleopalladation of the alkene, where a nucleophile (like water or an alcohol) attacks the coordinated double bond. scispace.comresearchgate.net This is typically followed by a β-hydride elimination step to yield the oxidized product, such as a ketone or aldehyde. scispace.comresearchgate.net Kinetic studies have been instrumental in elucidating the intricacies of this mechanism, including the debate between cis- and trans-nucleopalladation pathways. nih.gov

Allylic Oxidation : This mechanism involves the cleavage of an allylic C-H bond to form a π-allyl palladium intermediate. scispace.comresearchgate.net Subsequent nucleophilic attack on this intermediate yields the allylic functionalized product. scispace.com

1,2-Difunctionalization : In this class of reactions, the σ-alkylpalladium(II) intermediate formed after initial nucleopalladation does not undergo β-hydride elimination. scispace.comresearchgate.net Instead, it is intercepted by an oxidizing agent or another reagent, leading to the formation of a new bond at the carbon previously bonded to palladium, resulting in the addition of two functional groups across the double bond. scispace.com

The terpyridine ligand, being a "non-innocent" ligand, can stabilize various oxidation states of the metal and mediate electron transfer processes, which can influence the operative mechanism. nih.gov For instance, in some palladium-catalyzed functionalizations, the mechanism can involve the formation of a Pd(IV) intermediate through a single electron transfer (SET) process, a pathway that can be facilitated by the electronic properties of the terpyridine ligand. The choice of oxidant and reaction conditions can significantly alter the reaction pathway and product selectivity. nih.gov

Reaction TypeKey Mechanistic StepsTypical ProductsGoverning Factors
Wacker-Type OxidationNucleopalladation, β-Hydride EliminationKetones, AldehydesNucleophile concentration, Ligands, Solvent
Allylic OxidationAllylic C-H Activation, π-Allyl FormationAllylic Ethers, Esters, AminesOxidant, Ligand Sterics/Electronics
1,2-DifunctionalizationNucleopalladation, Oxidative FunctionalizationDiols, Amino Alcohols, DiaminesTrapping Reagent, Oxidant Strength

Synergistic Effects in Bimetallic Palladium-Nickel Terpyridine Catalysts

Bimetallic catalysts often exhibit superior chemical activity and selectivity compared to their monometallic counterparts due to synergistic effects between the two metals. digitellinc.comacs.org In the context of terpyridine-ligated systems, palladium-nickel (Pd-Ni) bimetallic catalysts have been developed to leverage these cooperative interactions. The introduction of nickel can enhance catalytic ability and reduce the reliance on the more expensive palladium. rsc.org The arrangement and composition of these organic bimetallic catalysts are critical in determining their specific activities and efficiency. rsc.orgrsc.org

Electron Transfer and Charge Distribution in Bimetallic Active Centers

The synergistic effect in Pd-Ni terpyridine catalysts is fundamentally rooted in electronic interactions and electron transfer between the two metal centers. rsc.org In a hetero-bimetallic Pd(II)/Ni(II) nanosheet system, a synergetic effect between palladium and nickel leads to the formation of small Ni(0)/Pd(0) clusters through electron transfer on the catalytic surface. rsc.orgrsc.org This phenomenon suggests that the nanoscale clusters of Ni/Pd, stabilized by the terpyridine ligand and a support, function as the true active centers for the catalytic reaction. rsc.orgrsc.org

This charge redistribution has profound mechanistic implications. For example, Density Functional Theory (DFT) calculations have been used to investigate the energy barrier of the oxidative insertion process. rsc.org These studies reveal how the electronic modifications induced by the bimetallic synergy can lower the activation energy for key steps in the catalytic cycle. rsc.org The electrochemical properties of the individual metal complexes are also altered; the reduction potentials of cyclometalated terpyridine nickel complexes are significantly different from their palladium counterparts, which influences their behavior in redox-driven catalytic cycles. mdpi.com For nickel, single electron pathways involving multiple oxidation states (0, +I, +II, +III) are often accessible, in contrast to palladium, which more commonly shuttles between even-electron states (0, +II, +IV). mdpi.com This difference in redox behavior is a key factor in the synergistic catalysis observed in bimetallic systems.

Catalyst SystemObserved Electronic EffectConsequence for CatalysisSupporting Evidence
Monometallic Pd-TerpyridineStandard Pd(0)/Pd(II) or Pd(II)/Pd(IV) redox cyclingBaseline catalytic activityGeneral literature on Pd catalysis
Monometallic Ni-TerpyridineAccessible Ni(0)/Ni(I)/Ni(II)/Ni(III) oxidation statesDifferent reactivity, often involving single-electron transfer (SET) pathwaysElectrochemical studies mdpi.commdpi.com
Bimetallic Pd-Ni TerpyridineElectron transfer between metals, formation of Ni(0)/Pd(0) active clustersEnhanced catalytic activity, lower activation barriersXPS analysis, DFT calculations rsc.org

Interfacial Catalytic Mechanisms on Supported Systems

When bimetallic palladium-nickel terpyridine catalysts are immobilized on a support material, such as graphene oxide (GO), the catalytic mechanism becomes a heterogeneous process occurring at the interface. rsc.org The support is not merely an inert scaffold but plays an active role in the catalytic cycle. rsc.org

The primary roles of the support in these systems include:

Dispersion and Stabilization : The support material, particularly one with a high surface area like graphene oxide, effectively disperses and stabilizes the bimetallic catalyst. rsc.org This prevents the aggregation of the metal centers and ensures that substrates have better access to the active sites. rsc.org

Facilitating Electron Transfer : Graphene oxide can act as a conduit for electrons, promoting efficient electron transfer between the support itself, the terpyridine ligand, and the bimetallic active center. rsc.org Research on a GO-supported terpyridine-Ni/Pd system revealed that the number of available pathways for electron transfer was considerably higher compared to monometallic or other supported bimetallic catalysts, which directly contributed to its enhanced activity. rsc.org

Influencing the Active Site : The interaction between the metallic particles and the support can create unique interfacial structures that drive catalytic synergy. kaist.ac.kr This is analogous to the strong metal-support interaction (SMSI) effect, where the interface becomes the locus of catalytic activity. kaist.ac.kr

Supramolecular Chemistry and Advanced Materials

Self-Assembly Strategies Involving Terpyridine-Palladium(II) Complexes

Coordination-driven self-assembly is a foundational strategy that leverages the predictable geometry of metal-ligand bonds to build sophisticated molecular architectures. nih.gov In this context, palladium(II) complexes with terpyridine ligands are exemplary building blocks due to their stability and defined structural characteristics. nih.govresearchgate.net

The rational design of metallo-supramolecular architectures relies on the geometric information encoded within the molecular components—the metal ion and the organic ligand. nih.gov Palladium(II) typically adopts a square-planar coordination geometry. nih.gov When complexed with a tridentate ligand like terpyridine, it forms a stable, linear, and rigid linkage. nih.gov This linearity is a key design principle, enabling the construction of predictable and well-ordered supramolecular coordination complexes. nih.govnih.gov

By modifying the terpyridine ligand, for instance by creating ditopic ligands with specific angles between the terpyridine units, chemists can direct the self-assembly process to form discrete two- and three-dimensional structures such as triangles, squares, and more complex polyhedra. nih.govrsc.org The final topology of the architecture is thus guided by the coordination preference of the palladium center and the geometry of the terpyridine-based ligands. nih.gov The spontaneous formation of these highly ordered assemblies is driven by the enthalpic contributions from the formation of dative bonds between the ligands and the palladium nodes, as well as entropic factors related to solvation. nih.gov

Seeded-growth polymerization is a sophisticated self-assembly technique that provides kinetic control over the growth of supramolecular structures, allowing for the formation of nanomaterials with well-defined sizes and shapes. rsc.orgresearchgate.netnih.gov This method involves a nucleation–elongation mechanism, where pre-formed "seeds" act as templates for the addition of monomer units (unimers). rsc.org

A notable example involves a bimetallic complex featuring a 4′-ferrocenyl-(2,2′:6′,2′′-terpyridine)palladium core. rsc.org This complex was utilized in a seeded-growth self-assembly process to produce nanoribbons with controllable lengths. The process was found to follow first-order reaction kinetics with respect to the concentration of the unimer. rsc.org By adjusting the ratio of unimer to seed, researchers could systematically control the length of the resulting nanoribbons. rsc.org This approach represents the first demonstration of living seeded supramolecular polymerization for a bimetallic organic complex. rsc.org

Table 1: Controlled Growth of Nanoribbons via Seeded Polymerization
[Unimer]/[Seed] RatioResulting Average Nanoribbon Length (μm)Average Nanoribbon Width (nm)Kinetic Order
1:11.1175.6First-Order
2:1Data Not Specified75.6First-Order
3:1Data Not Specified75.6First-Order
4:1Data Not Specified75.6First-Order
5:15.0475.6First-Order

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. researchgate.netnih.gov

Terpyridine and its derivatives are highly valuable organic linkers for the design and synthesis of MOFs. researchgate.netnih.govresearchgate.net The rigid structure of the terpyridine unit and its ability to form stable complexes with various metals allow it to act as a reliable building block for creating robust, higher-dimensional frameworks. researchgate.netnih.gov

By functionalizing the terpyridine ligand, for example at the 4'-phenyl position, additional coordinating groups like carboxylates can be introduced. researchgate.netnih.gov These bifunctional linkers can then participate in multiple coordination modes, leading to the formation of complex three-dimensional MOFs with diverse topologies. researchgate.netnih.gov The π-electron-rich nature of the terpyridine moiety can also impart useful physicochemical properties to the final MOF, such as photoluminescence and chemical selectivity. researchgate.netnih.gov

Post-synthetic metalation (PSMet) is a powerful technique for modifying MOFs after their initial synthesis. rsc.orgtesisenred.net This approach allows for the introduction of new metal centers into a pre-existing framework, tailoring its properties for specific applications like gas storage, separation, and catalysis. rsc.org The strategy involves using a MOF that has been constructed with ligands bearing available coordination sites. rsc.org

In the context of terpyridine-based MOFs, a framework can be synthesized containing terpyridine ligands that are not yet coordinated to a catalytically active metal like palladium. Subsequently, the MOF is treated with a solution containing a palladium precursor. The palladium ions then coordinate to the available terpyridine sites within the pores of the framework. This dative post-synthetic metalation allows for the precise placement of catalytically active palladium centers within the size- and shape-selective environment of the MOF pores, creating a highly specialized catalyst. rsc.org This method can be more effective than direct synthesis, especially when the desired metallo-linker is challenging to incorporate directly into the MOF structure under solvothermal conditions. rsc.org

The incorporation of terpyridine-palladium complexes into MOF structures can yield highly effective and reusable heterogeneous catalysts. rsc.orgdntb.gov.ua The palladium centers act as the active sites for various organic transformations, while the MOF scaffold provides a stable support, prevents the aggregation of catalytic sites, and can introduce size or shape selectivity. rsc.org

Functional Thin Films and Monolayers

The integration of Chloroterpyridinepalladium(1+)chloride and similar terpyridine-palladium complexes into thin films and monolayers has paved the way for developing advanced materials with tailored surface properties, particularly for catalysis and sensor applications. These organized molecular assemblies allow for precise control over the placement and density of active metal centers.

Self-assembled monolayers (SAMs) provide a robust platform for immobilizing catalytic species on a solid support, combining the advantages of homogeneous and heterogeneous catalysis, such as high activity and ease of catalyst recycling. rsc.org Terpyridine-based ligands are particularly effective for creating such systems due to their strong chelating ability with metals like palladium and their capacity to be functionalized for surface anchoring.

A key strategy involves the self-assembly of terpyridine-derivatized silanes onto single-crystal silicon surfaces. nih.gov The grafting density of the terpyridine units can be precisely controlled by adjusting the concentration during the silanization process. nih.gov Subsequent complexation of these terpyridine-functionalized monolayers with a palladium source, such as palladium(II) acetate, yields a surface with catalytically active palladium centers. nih.gov This method allows for the creation of a series of catalytic surfaces with a systematic variation in palladium loading, enabling a methodical exploration of the impact of catalyst density on reaction efficiency. nih.gov Research has demonstrated that this control over catalytic loadings affords surfaces with tunable catalytic activity. nih.gov

The table below illustrates the relationship between the initial silanization concentration, the resulting terpyridine grafting density, and the final palladium loading on the surface, based on experimental findings.

Silanization Concentration (mol/L)Terpyridine Grafting Density (nmol/cm²)Palladium Loading (nmol/cm²)
1.0 x 10⁻⁵0.140.14
5.0 x 10⁻⁵0.350.35
1.0 x 10⁻⁴0.550.54
5.0 x 10⁻⁴0.780.76
1.0 x 10⁻³0.850.85

This interactive table summarizes data on the controlled preparation of catalytic surfaces, showing how modifying silanization concentrations directly impacts the density of terpyridine ligands and the subsequent palladium catalyst loading. Data derived from studies on terpyridine-derivatized silane (B1218182) monolayers. nih.gov

The creation of well-ordered organometallic films is crucial for understanding their structure-property relationships and for optimizing their performance in various applications. The characterization of these surfaces provides a precise picture of their chemical composition, thickness, and molecular arrangement.

A combination of advanced surface-sensitive techniques is employed for a thorough analysis. X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition and the oxidation state of the elements within the film, including the palladium centers. nih.gov X-ray Reflectivity (XRR) provides accurate measurements of the monolayer's thickness and electron density profile, offering insights into the packing and orientation of the molecules. nih.gov Additionally, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is utilized to precisely quantify the amount of metal catalyst loaded onto the surface. nih.gov For morphological analysis, Atomic Force Microscopy (AFM) can be used to investigate the topography of the film, revealing details about its uniformity and structure. researchgate.net

These characterization techniques are essential for confirming the successful formation of the desired terpyridine-palladium assemblies on the substrate and for correlating the physical structure of the film with its observed catalytic activity. nih.gov

Incorporation into Polymeric Materials and Dendrimers

The incorporation of terpyridine-palladium units into larger macromolecular architectures like polymers and dendrimers yields sophisticated materials with unique properties derived from the combination of the metal complex and the macromolecular scaffold.

Metal-containing polymers, or metallopolymers, are a class of materials where metal atoms are integrated into the polymer structure, either in the main chain or as pendant groups. The inclusion of this compound moieties can impart valuable electronic, optical, and catalytic properties to the resulting polymer.

The synthesis of such polymers typically involves two main routes:

Polymerization of metal-containing monomers: A monomer unit containing the pre-formed terpyridine-palladium complex is synthesized first and then polymerized.

Post-functionalization of a polymer: A pre-existing polymer with pendant terpyridine ligands is treated with a palladium salt to form the metal complexes along the polymer chain.

The structural features of these polymers are heavily influenced by the presence of the square-planar palladium(II) terpyridine complexes. nih.gov These rigid, bulky groups can significantly affect the polymer's chain conformation, morphology, and thermal stability. The metal centers can act as cross-linking points, leading to the formation of networks, or they can induce specific chain folding patterns through metal-ligand and π-π stacking interactions. mdpi.com The unique redox properties of the metal centers can also be harnessed to create responsive materials, for example, polymers whose permeability or solubility changes upon oxidation or reduction of the metal. nih.gov

Dendrimers are perfectly branched, monodisperse macromolecules that offer a unique platform for catalyst design. mdpi.com Their well-defined, three-dimensional architecture allows for the precise placement of numerous catalytic units on their periphery.

Terpyridine-palladium units can be incorporated into dendritic structures by grafting ligands onto the surface of a pre-synthesized dendrimer, followed by complexation with a palladium(II) source. nih.gov For instance, phosphorhydrazone dendrimers from generation 1 to generation 3 have been functionalized with nitrogen-based ligands and subsequently complexed with palladium. nih.gov This approach allows for the creation of metallodendrimers with a high and precisely controlled number of active sites (e.g., 12, 24, or 48 palladium complexes for G₁, G₂, and G₃ dendrimers, respectively). nih.gov

These dendritic catalysts have been successfully tested in cross-coupling reactions, such as the Heck and Sonogashira couplings. nih.gov In some cases, a "positive dendritic effect" is observed, where the catalytic efficiency increases with the dendrimer generation. nih.gov This enhancement is attributed to the unique nanoscale environment created by the dendrimer scaffold, which can influence substrate accessibility and catalyst stability. The construction of such complex, fractal-based supramolecular materials represents a significant progression from simpler molecular units to advanced, functional nanomaterials. researchgate.net

The table below shows the number of palladium units that can be incorporated onto different generations of a phosphorhydrazone dendrimer.

Dendrimer GenerationNumber of Terminal FunctionsNumber of Palladium Units
G₁1212
G₂2424
G₃4848

This interactive table details the exponential increase in the number of surface functional groups and potential palladium catalytic sites with each successive generation of a phosphorhydrazone dendrimer. Data derived from studies on functionalized dendrimers. nih.gov

Ligand Design and Tunability for Enhanced Performance

Rational Design of Substituted Terpyridine Ligands

The rational design of substituted terpyridine ligands is a cornerstone for optimizing the properties of their palladium complexes. This approach involves the strategic introduction of functional groups onto the terpyridine scaffold to modulate its electronic and steric characteristics.

The steric and electronic environment around the palladium center can be precisely controlled by introducing substituents at various positions on the terpyridine rings. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density at the palladium center, which in turn influences the complex's reactivity. acs.org

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or amino moieties, increases the electron density on the palladium, which can enhance its catalytic activity in certain reactions by facilitating oxidative addition. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density at the metal center, which can be beneficial for reductive elimination steps in a catalytic cycle.

Steric hindrance is another critical factor that can be tuned. Bulky substituents placed near the coordination site can influence the coordination geometry, prevent the formation of undesirable dimeric species, and control the access of substrates to the catalytic center. This steric control is crucial for achieving high selectivity in catalytic transformations.

A study on a series of 4'-substituted terpyridine ligands complexed with palladium(II) demonstrated that functionalization with either electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties of the coordination compounds. nih.gov

Substituent at 4'-positionElectronic NatureExpected Effect on Palladium Center
-OCH₃Electron-DonatingIncreased electron density
-CH₃Electron-DonatingIncreased electron density
-HNeutralBaseline
-ClElectron-WithdrawingDecreased electron density
-CNElectron-WithdrawingDecreased electron density
-NO₂Electron-WithdrawingDecreased electron density

The chelate effect of the tridentate terpyridine ligand already imparts significant stability to the palladium complex. However, this stability can be further enhanced by appropriate substitution. For example, bulky substituents can sterically protect the metal center from decomposition pathways.

The reactivity of the complex is also directly correlated with the nature of the substituents. In palladium-catalyzed cross-coupling reactions, the electronic properties of the terpyridine ligand can influence the rates of key elementary steps such as oxidative addition, transmetalation, and reductive elimination. For example, more basic ligands have been shown to enhance the catalytic efficiency in certain palladium-catalyzed reactions. acs.org A study highlighted that the use of a terpyridine ligand was key to the success of a mild fluorination reaction, as it prevents the formation of an undesired intermediate. nih.gov

SubstituentPositionObserved Impact on Reactivity/StabilityReference
Phenyl4'Enhanced stability and modified reactivity in catalysis. researchgate.net
Thiophenyl4'Forms stable complexes with distinct spectroscopic properties. researchgate.net
Pyridyl4'Influences solid-state packing and intermolecular interactions. mdpi.com

Comparative Studies of Terpyridine Isomers and Derivatives

While 2,2':6',2''-terpyridine is the most commonly employed isomer, other isomers and their derivatives offer different coordination geometries and electronic properties, leading to palladium complexes with unique characteristics. Comparative studies of these isomers are essential for understanding the structure-property relationships.

For example, isomers such as 2,2':6',3''-terpyridine and 2,2':6',4''-terpyridine can exhibit different coordination modes with palladium, potentially leading to complexes with different catalytic activities or photophysical properties. mdpi.com The subtle changes in the bite angle and the disposition of the nitrogen donors can significantly impact the geometry and stability of the resulting palladium complex.

A study involving C–H metalation of terpyridine stereoisomers with palladium(II) highlighted the challenges and differences in reactivity between isomers. mdpi.com Attempts to achieve cyclometalation with certain isomers proved difficult, indicating a strong influence of the isomeric structure on the reactivity of the palladium center. mdpi.com

Terpyridine IsomerKey Structural FeatureImpact on Palladium Complexation
2,2':6',2''-terpyridineSymmetrical, planar coordinationForms highly stable, planar complexes.
2,2':6',3''-terpyridineAsymmetrical, potentially strained coordinationCan lead to distorted geometries and different reactivity.
2,2':6',4''-terpyridineAsymmetrical, potentially strained coordinationMay favor different catalytic pathways compared to the 2,2':6',2'' isomer.

Synthetic Strategies for Diverse Functionalized Terpyridines

The ability to synthesize a wide array of functionalized terpyridines is crucial for the development of tailored palladium complexes. Several synthetic methodologies have been established to introduce a variety of substituents at different positions of the terpyridine core.

One of the most common methods is the Kröhnke synthesis, which involves the condensation of a substituted 2-acetylpyridine (B122185) with an appropriate aldehyde. royalsocietypublishing.org This method is versatile and allows for the introduction of a wide range of functional groups at the 4'-position of the terpyridine.

Other important synthetic routes include:

Stille and Suzuki cross-coupling reactions: These palladium-catalyzed reactions are powerful tools for introducing aryl, heteroaryl, or vinyl substituents onto pre-functionalized terpyridine scaffolds, such as brominated terpyridines. nih.gov

Ring assembly methodologies: These strategies involve the construction of the terpyridine framework from smaller pyridine (B92270) precursors, offering flexibility in the placement of substituents. nih.gov

One-pot synthesis: Efficient one-pot procedures have been developed that allow for the synthesis of substituted terpyridines from readily available starting materials, often under microwave irradiation to reduce reaction times. nih.gov

The choice of synthetic strategy depends on the desired substitution pattern and the nature of the functional groups to be introduced.

Synthetic MethodDescriptionAdvantages
Kröhnke SynthesisCondensation of 2-acetylpyridine with an aldehyde.High yields, wide range of functional groups at the 4'-position. royalsocietypublishing.org
Stille CouplingPalladium-catalyzed coupling of an organotin compound with a haloterpyridine.Good functional group tolerance, clean reactions. nih.gov
Suzuki CouplingPalladium-catalyzed coupling of an organoboron compound with a haloterpyridine.Mild reaction conditions, commercially available reagents. mdpi.com
Ring AssemblyStepwise construction of the terpyridine core.High degree of control over substituent placement. nih.gov

Correlation between Ligand Structure and Performance in Specific Applications

A clear correlation exists between the structure of the terpyridine ligand and the performance of its palladium complex in various applications, particularly in catalysis. By systematically modifying the ligand, it is possible to optimize the catalyst's activity, selectivity, and stability for a specific chemical transformation.

In the realm of catalysis, the modulation of catalytic efficiency through ligand modifications is a well-established strategy. For chloroterpyridinepalladium(1+) chloride and related complexes, this principle holds true.

For example, in Suzuki-Miyaura cross-coupling reactions, the electronic nature of the substituents on the terpyridine ligand can significantly affect the reaction yield. A study on palladium(II) complexes with substituted pyridine ligands found that more basic ligands generally led to slightly greater catalytic effectiveness. acs.org

In another example of a palladium-catalyzed diacetoxylation of alkenes, the terpyridine ligand was found to be crucial for achieving high yields, with other bidentate and tridentate ligands performing significantly worse. nih.gov This highlights the unique electronic and steric properties of the terpyridine scaffold that are beneficial for this specific transformation. Similarly, in a palladium-catalyzed fluorination of arylboronic acids, the use of a terpyridine ligand was essential for the reaction to proceed efficiently via a Pd(II/IV) catalytic cycle. nih.gov

The following table provides examples of how ligand modifications in palladium-terpyridine complexes have been shown to modulate catalytic efficiency in specific reactions.

Catalytic ReactionLigand ModificationEffect on Catalytic PerformanceReference
Suzuki-Miyaura CouplingPolymer-supported terpyridineHigh to excellent yields in water, catalyst recyclable. mdpi.com
Heck CouplingPolymer-supported terpyridineHigh to excellent yields in water, catalyst recyclable. mdpi.com
Sonogashira CouplingPolymer-supported terpyridineHigh to excellent yields in water, catalyst recyclable. mdpi.com
Alkene DiacetoxylationUnsubstituted terpyridineSuperior yields compared to other ligand systems. nih.gov
C-H FluorinationTerpyridine in combination with a phenanthroline ligandEnabled a mild and efficient direct C-H fluorination. nih.gov

Impact on Supramolecular Assembly and Structural Outcomes

The design and functionalization of the terpyridine ligand in chloroterpyridinepalladium(1+) chloride complexes are pivotal in directing the assembly of these molecules in the solid state. By strategically modifying the terpyridine scaffold, particularly at the 4'-position, it is possible to tune the electronic and steric properties of the complex. This, in turn, influences the nature and directionality of non-covalent interactions, ultimately dictating the resulting supramolecular architecture and crystal packing.

The supramolecular chemistry of terpyridine-metal complexes is rich and varied, with π-π stacking interactions among the aromatic rings being a significant driving force for assembly. The planar and aromatic nature of the terpyridine ligand provides an ideal platform for strong, directional interactions with neighboring complexes. Structural modifications to this ligand allow for the fine-tuning of these interactions, thereby enhancing control over the final solid-state structure.

Influence of Electronic Effects on Intermolecular Interactions

The introduction of substituents with varying electronic properties—either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—at the 4'-position of the terpyridine ligand significantly alters the electron density distribution within the aromatic system. This modulation has a profound effect on the strength and geometry of intermolecular interactions.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the terpyridine ring system. This enhancement of the π-system's electron-rich character can lead to stronger π-π stacking interactions with adjacent electron-deficient aromatic rings. The increased electron density can also influence other non-covalent interactions, such as hydrogen bonding, where the nitrogen atoms of the pyridine rings can act as better hydrogen bond acceptors.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the terpyridine ligand. This can weaken certain π-π stacking interactions or alter their preferred geometry. However, the introduction of EWGs can promote other types of intermolecular contacts, such as dipole-dipole interactions or interactions with electron-rich moieties in neighboring molecules.

The interplay of these electronic effects allows for a degree of "crystal engineering," where the supramolecular motifs can be rationally designed. For instance, the co-crystallization of complexes bearing EDGs with those bearing EWGs could lead to highly ordered structures stabilized by donor-acceptor π-π stacking.

Role of Steric Hindrance and Substituent Shape

Beyond electronic effects, the size and shape of the substituents on the terpyridine ligand play a crucial role in determining the crystal packing. Bulky substituents can sterically hinder the close approach of molecules, preventing the formation of co-facial π-π stacks and instead favoring more offset or edge-to-face arrangements.

For example, a small substituent like a hydrogen atom allows for a compact packing arrangement, often leading to classic herringbone or slipped-stack motifs. In contrast, a bulky tertiary-butyl group at the 4'-position would necessitate a significant rearrangement of the molecules in the crystal lattice to accommodate its size, potentially leading to the formation of channels or cavities within the supramolecular structure.

The specific geometry of the substituent can also direct the assembly in a particular dimension. Long alkyl chains, for instance, can lead to lamellar structures through van der Waals interactions, while substituents capable of forming strong, directional hydrogen bonds can dictate the formation of one- or two-dimensional networks.

Expected Impact of Ligand Modification on Supramolecular Structure

The following interactive table summarizes the anticipated effects of different types of substituents at the 4'-position of the terpyridine ligand on the supramolecular assembly of chloroterpyridinepalladium(1+) chloride.

Substituent TypeExampleElectronic EffectSteric HindranceExpected Primary Intermolecular InteractionsProbable Supramolecular Motif
None -HNeutralLowπ-π stacking, C-H···ClSlipped-stack or herringbone
Electron-Donating -OCH₃DonatingModerateEnhanced π-π stacking, C-H···OOffset face-to-face stacks
Electron-Withdrawing -NO₂WithdrawingModerateDipole-dipole, C-H···O, π-π stackingLayered structures with interdigitated groups
Bulky Alkyl -C(CH₃)₃DonatingHighvan der Waals, C-H···ClPorous networks or structures with large voids
Hydrogen Bonding -OHDonatingLowO-H···Cl hydrogen bonds, π-π stacking1D or 2D hydrogen-bonded networks

This rational design approach, based on the predictable effects of ligand modification, is a cornerstone of modern crystal engineering and the development of functional supramolecular materials based on chloroterpyridinepalladium(1+) chloride and its derivatives. The ability to tune these non-covalent interactions is essential for controlling the solid-state properties of these materials.

Q & A

Q. What validation protocols are critical when extrapolating small-scale catalytic results to gram-scale syntheses?

  • Methodological Answer : Conduct scalability tests with incremental increases in substrate loading (e.g., 0.1 mmol to 10 mmol). Monitor heat and mass transfer limitations using in-line FTIR or calorimetry. Compare turnover frequencies (TOF) across scales; deviations may indicate diffusion control or catalyst aggregation .

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